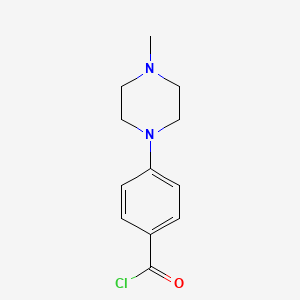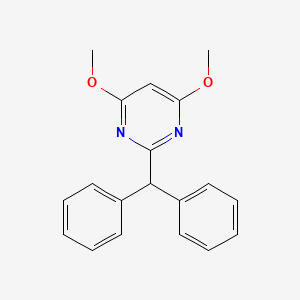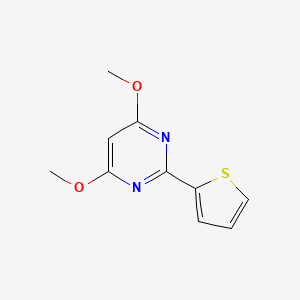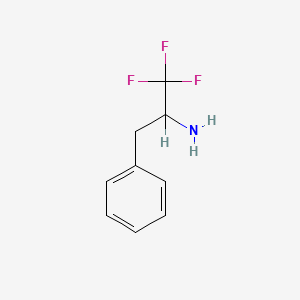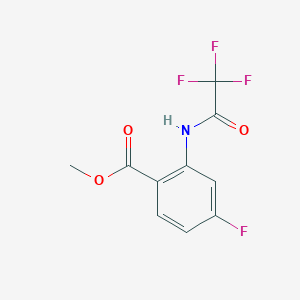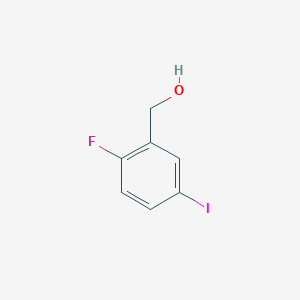
2-Fluoro-5-iodobenzyl alcohol
Overview
Description
“2-Fluoro-5-iodobenzyl alcohol” (FIBA) is an organic compound with multiple potential applications in scientific research and industry. It has a CAS Number of 438050-27-2 and a molecular weight of 252.03 .
Molecular Structure Analysis
The IUPAC name for FIBA is “(2-fluoro-5-iodophenyl)methanol” and its InChI code is "1S/C7H6FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2" . This indicates that the compound has a benzyl alcohol structure with fluorine and iodine substituents at the 2nd and 5th positions, respectively.
Physical And Chemical Properties Analysis
FIBA is a solid at room temperature . It has a molecular weight of 252.03 . The storage temperature for FIBA is between 2-8°C .
Scientific Research Applications
Synthesis and Biological Applications
- Anti-HIV Activity : A study demonstrated the synthesis of fluoro-HEPT analogues, investigating the impact of fluoro versus hydroxy substituents, which found significant activity against HIV-1, highlighting the potential of fluoro derivatives in antiviral research (Loksha et al., 2011).
- Microbicide Development : Research on novel fluoro analogues of MKC442 explored their synthesis and evaluated their in vitro activity against various HIV strains, showing potent and selective activity which could be beneficial in microbicide development (Loksha et al., 2014).
Organic Synthesis and Catalysis
- Alcohol Oxidation : Various alcohols were efficiently oxidized to their corresponding aldehydes or ketones using new trivalent iodine compounds derived from substituted 2-iodobenzyl alcohols, showcasing a promising methodology for alcohol oxidation (Iinuma et al., 2014).
- Photophysical Studies : Fluorophore derivatives were synthesized to enhance photostability for fluorescence applications, indicating the role of substituent effects on fluorophore performance and their potential in improving fluorescence-based applications (Altman et al., 2011).
Radiopharmaceutical Synthesis
- PET Radiopharmaceuticals : A method for the preparation of no-carrier-added PET aromatic radiopharmaceuticals was developed, involving the synthesis of [18F]fluorobenzyl halide derivatives from [18F]fluorobenzaldehydes, which could significantly benefit the field of nuclear medicine (Lemaire et al., 2012).
Material Science and Photostability
- Enhanced Photostability : The study on cyanine fluorophore derivatives demonstrated that direct conjugation with protective agents significantly enhanced photostability without altering spectral characteristics, which is crucial for long-term fluorescence imaging applications (Altman et al., 2011).
Safety and Hazards
properties
IUPAC Name |
(2-fluoro-5-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOKFZIPFZZIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodobenzyl alcohol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]aniline](/img/structure/B3041875.png)
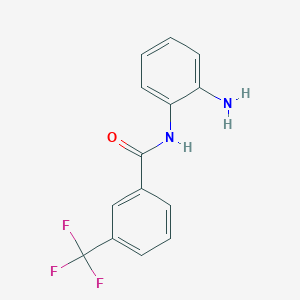
![Ethyl 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3041877.png)
![Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B3041879.png)
![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)
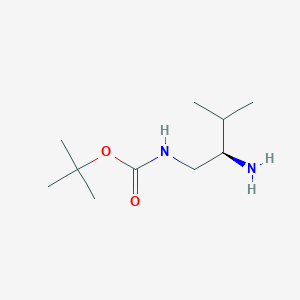
![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)
